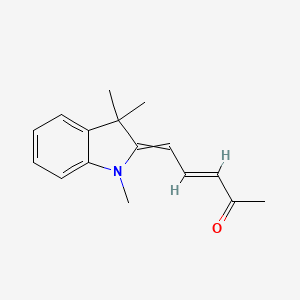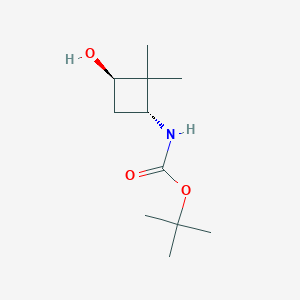![molecular formula C5H12N2O B11768080 [(3R,4S)-4-aminopyrrolidin-3-yl]methanol](/img/structure/B11768080.png)
[(3R,4S)-4-aminopyrrolidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4S)-4-aminopyrrolidin-3-yl]methanol is a chiral compound with significant potential in various fields of scientific research. This compound features a pyrrolidine ring with an amino group at the fourth position and a hydroxymethyl group at the third position. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-4-aminopyrrolidin-3-yl]methanol can be achieved through several methods. One common approach involves the asymmetric 1,3-dipolar cycloaddition reaction. This method uses a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction proceeds under mild conditions and yields the desired product with high diastereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and catalytic hydrogenation to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
[(3R,4S)-4-aminopyrrolidin-3-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the amino group yields a primary amine .
Aplicaciones Científicas De Investigación
[(3R,4S)-4-aminopyrrolidin-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which [(3R,4S)-4-aminopyrrolidin-3-yl]methanol exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: This compound features a pyrrolidine ring attached to a pyrimidine ring and exhibits significant pharmacological activity.
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: This compound is a selective inhibitor of protein kinase B and has potential as an antitumor agent.
Uniqueness
[(3R,4S)-4-aminopyrrolidin-3-yl]methanol is unique due to its chiral nature and the presence of both an amino group and a hydroxymethyl group on the pyrrolidine ring. This structural combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in the synthesis of bioactive molecules .
Propiedades
Fórmula molecular |
C5H12N2O |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
[(3R,4S)-4-aminopyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C5H12N2O/c6-5-2-7-1-4(5)3-8/h4-5,7-8H,1-3,6H2/t4-,5+/m0/s1 |
Clave InChI |
LLXSCSIQSWFARG-CRCLSJGQSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CN1)N)CO |
SMILES canónico |
C1C(C(CN1)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


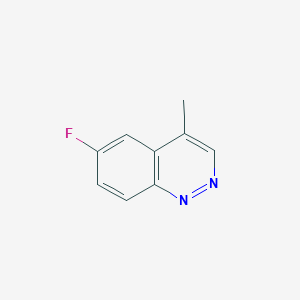
![N-(7-(Hydroxy(p-tolyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768027.png)
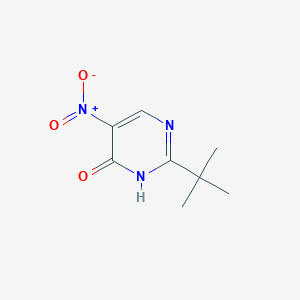
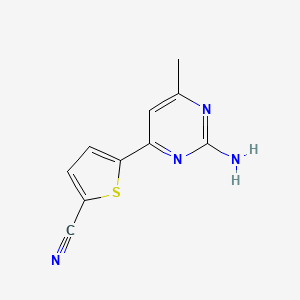
![5-Methyl-2,5-diazaspiro[3.5]nonane](/img/structure/B11768040.png)
![4-[(1,3-Benzothiazol-2-yl)oxy]aniline](/img/structure/B11768042.png)
![6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine](/img/structure/B11768047.png)
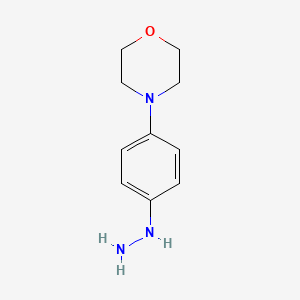

![2,2-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B11768066.png)

![5-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B11768072.png)
